1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride
Description
1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is a sulfonamide-substituted piperazine derivative featuring a fused benzodioxepine ring system. Key properties include:
- Molecular formula: C₁₃H₁₈N₂O₄S·HCl (C₁₃H₁₉ClN₂O₄S) .
- Molecular weight: 334.82 g/mol (hydrochloride form) .
- CAS number: Discrepancies exist across sources: 771499-94-6 (neutral form) , 1420864-59-0 (hydrochloride) , and 1803587-20-3 (alternative identifier) .
- Purity: Typically ≥95% in commercial samples .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.ClH/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12;/h2-3,10,14H,1,4-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFRXBNENALBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine with Benzodioxepine Sulfonyl Chloride
The most widely documented method involves the reaction of piperazine with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride under controlled conditions. This two-step process begins with the synthesis of the sulfonyl chloride intermediate, followed by its coupling with piperazine and subsequent hydrochloride salt formation.
Reaction Mechanism and Conditions
- Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonyl Chloride
Coupling with Piperazine
- The sulfonyl chloride (1 equiv) is reacted with piperazine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.
- Triethylamine (2 equiv) is added to scavenge HCl, improving reaction efficiency.
- The product, 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine, is extracted with ethyl acetate and dried under vacuum.
Hydrochloride Salt Formation
Key Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (Step 2) |
| Solvent | THF (Step 2), Diethyl Ether (Step 3) |
| Yield (Overall) | 68–72% |
| Purity (HPLC) | ≥99% |
Alternative Pathway: Direct Sulfonation of Benzodioxepine-Piperazine Adducts
An alternative one-pot method involves direct sulfonation of a preformed benzodioxepine-piperazine complex. While less common, this approach reduces intermediate isolation steps:
- Benzodioxepine (1 equiv) and piperazine (1.5 equiv) are dissolved in sulfuric acid (98%) at 0°C.
- Chlorosulfonic acid (1.1 equiv) is added dropwise, and the mixture is stirred for 6 hours.
- The reaction is quenched with ice, neutralized with NaOH, and extracted with chloroform.
- HCl gas is bubbled through the organic layer to precipitate the hydrochloride salt.
Advantages and Limitations
- Advantages : Fewer purification steps; higher throughput.
- Limitations : Lower yield (55–60%) due to competing side reactions; requires stringent temperature control.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like THF and acetonitrile enhance sulfonyl chloride reactivity, while dichloromethane improves intermediate solubility. Ethanol/water mixtures are optimal for recrystallization, balancing solubility and volatility.
Stoichiometric Ratios
A 10% excess of piperazine (1.2 equiv) ensures complete consumption of the sulfonyl chloride, minimizing unreacted starting material. Excess HCl during salt formation prevents residual free base.
Temperature and Time
Prolonged reaction times (>12 hours) at ambient temperature maximize coupling efficiency without degrading heat-sensitive intermediates.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. A study demonstrated that certain piperazine derivatives showed significant binding affinity for serotonin receptors, which are crucial targets in the treatment of depression. The sulfonyl group in 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride may enhance its interaction with these receptors, suggesting potential antidepressant effects .
2. Anticancer Properties
Another promising application is in cancer treatment. Several studies have investigated piperazine derivatives for their anticancer activity. For instance, a compound structurally related to 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride was shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This suggests that the compound could be explored further for its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
In a controlled study, various piperazine derivatives were synthesized and assessed for their antidepressant potential. The results indicated that compounds with a sulfonyl moiety exhibited enhanced efficacy compared to those without it. This suggests that the structural features of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride may contribute to its therapeutic effects against depression .
Case Study: Anticancer Potential
A series of piperazine derivatives were tested against multiple cancer cell lines. The results showed that the presence of the benzodioxepine structure significantly increased cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility
- The benzodioxepine core in the target compound increases lipophilicity (logP ~2.8 estimated) compared to simpler piperazines like 1-(4-methoxyphenyl)piperazine (logP ~1.5) .
- Sulfonyl groups enhance aqueous solubility in hydrochloride salts (e.g., target compound vs. HBK15) but reduce membrane permeability .
Table 2: Stability and Hazard Data
Biological Activity
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its chemical properties, synthesis, and biological activities, supported by relevant studies and data.
The compound's chemical characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₉ClN₂O₄S |
| Molecular Weight | 334.82 g/mol |
| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine; hydrochloride |
| PubChem CID | 91654611 |
| Appearance | Powder |
Synthesis
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride typically involves the reaction of appropriate sulfonyl chlorides with piperazine derivatives. The intermediate compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures .
Pharmacological Properties
Research indicates that compounds related to 1-(3,4-dihydro-2H-1,5-benzodioxepine) exhibit various biological activities, including:
- Vasorelaxant Activity : Studies have shown that certain derivatives possess vasorelaxant properties, which can be beneficial in cardiovascular therapies .
- Bradycardic Effects : Compounds with a piperazine moiety have demonstrated heart-rate-reducing effects in vitro, indicating potential applications in treating heart conditions .
Case Studies and Research Findings
A series of studies have evaluated the pharmacological effects of related compounds:
- Vasorelaxation Studies :
- Bradycardic Activity :
Safety and Toxicology
Currently, comprehensive safety data specific to 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is limited. It is advisable to consult safety data sheets (SDS) for handling and exposure guidelines.
Q & A
Q. Critical Parameters :
- Molar Ratio : 1:1.2 (sulfonyl chloride:piperazine) to minimize unreacted starting material.
- Reaction Monitoring : Use TLC (silica gel, chloroform:methanol 9:1) to confirm completion .
Advanced: How can researchers optimize purity and yield during synthesis?
Methodological Answer:
Optimization strategies include:
- Purification : Recrystallize the hydrochloride salt using ethanol/water (3:1 v/v) to achieve >98% purity .
- Chromatography : Employ flash column chromatography (silica gel, gradient elution with DCM:methanol) for intermediates .
- Analytical Validation : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) to quantify impurities (<0.5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
